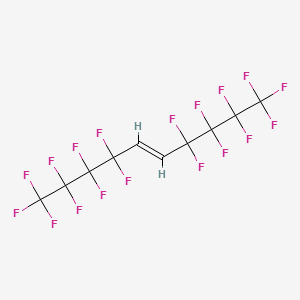

Bis(perfluorobutyl)ethene

Overview

Description

. It is characterized by its high fluorine content, which imparts unique chemical and physical properties. This compound is primarily used in scientific research and industrial applications due to its stability and reactivity.

Mechanism of Action

- Bis(perfluorobutyl)ethene primarily interacts with hemoglobin in the blood. It acts as a blood substitute , carrying oxygen to tissues and facilitating the removal of carbon dioxide. When introduced into the bloodstream, it serves as an alternative to natural hemoglobin, especially in cases of severe hemorrhage or when perfusing isolated organs .

Target of Action

Biochemical Analysis

Biochemical Properties

Bis(perfluorobutyl)ethene plays a crucial role in biochemical reactions, primarily due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to function as a blood substitute, capable of carrying oxygen to and carbon dioxide away from tissues when introduced into the bloodstream This interaction is facilitated by the compound’s high gas solubility and stability, which allows it to effectively mimic the oxygen-carrying capacity of hemoglobin

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can enhance oxygen delivery to cells, thereby improving cellular respiration and energy production . This compound also affects gene expression by altering the transcriptional activity of genes involved in oxidative stress response and metabolic regulation. Furthermore, this compound has been observed to impact cellular metabolism by increasing the efficiency of mitochondrial function and reducing the production of reactive oxygen species.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to oxygen molecules, facilitating their transport and release to tissues . This binding interaction is crucial for its role as a blood substitute. Additionally, this compound can inhibit or activate specific enzymes involved in metabolic pathways, thereby modulating their activity. For example, it has been shown to inhibit enzymes responsible for the production of reactive oxygen species, thereby reducing oxidative stress and promoting cellular health . The compound also influences gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cellular metabolism and stress response.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits high stability, with minimal degradation over extended periods . This stability is essential for its long-term use in biomedical applications. Prolonged exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity. In vitro and in vivo studies have shown that while short-term exposure to this compound can enhance cellular respiration and energy production, long-term exposure may result in adaptive responses, such as increased antioxidant enzyme activity and changes in mitochondrial function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance oxygen delivery and improve cellular respiration without causing adverse effects . At higher doses, this compound can induce toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the beneficial effects of the compound are maximized at specific dosages, beyond which toxicity increases . These findings highlight the importance of optimizing dosage levels to achieve the desired therapeutic outcomes while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to influence metabolic flux by modulating the activity of key enzymes involved in cellular respiration and energy production . Additionally, this compound affects metabolite levels by altering the balance between oxidative and glycolytic pathways. This modulation of metabolic pathways is crucial for its role in enhancing cellular respiration and reducing oxidative stress.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by its interaction with specific transporters and binding proteins . The compound is efficiently transported across cell membranes, allowing it to reach various cellular compartments and exert its effects. This compound also exhibits selective localization within tissues, accumulating in areas with high metabolic activity, such as the liver and muscles . This selective distribution is essential for its role in enhancing oxygen delivery and cellular respiration.

Subcellular Localization

This compound exhibits specific subcellular localization, which is critical for its activity and function. The compound is primarily localized within the mitochondria, where it enhances mitochondrial respiration and energy production . This localization is facilitated by targeting signals and post-translational modifications that direct this compound to the mitochondria. Additionally, the compound can accumulate in other subcellular compartments, such as the endoplasmic reticulum and lysosomes, where it may exert additional effects on cellular metabolism and stress response .

Preparation Methods

The synthesis of bis(perfluorobutyl)ethene typically involves the reaction of perfluorobutyl iodide with ethylene under specific conditions. The reaction is carried out in the presence of a catalyst, often a transition metal complex, to facilitate the formation of the desired product . Industrial production methods may involve continuous flow processes to ensure consistent quality and yield .

Chemical Reactions Analysis

Bis(perfluorobutyl)ethene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form perfluorinated carboxylic acids under harsh conditions.

Reduction: Reduction reactions typically yield perfluorinated alkanes.

Substitution: Nucleophilic substitution reactions can occur, where fluorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Bis(perfluorobutyl)ethene has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying fluorinated hydrocarbons.

Biology: Due to its stability and inertness, it is used in studies involving biological systems to understand the interaction of fluorinated compounds with biological molecules.

Comparison with Similar Compounds

Bis(perfluorobutyl)ethene is unique due to its high fluorine content and stability. Similar compounds include:

Perfluorooctane: Another fluorohydrocarbon with similar applications but different molecular structure.

Perfluorodecalin: Used in medical applications as a blood substitute and in industrial processes.

Perfluorotripropylamine: Known for its use in biomedical research and industrial applications. Compared to these compounds, this compound offers a balance of stability and reactivity, making it suitable for a wide range of applications.

Properties

IUPAC Name |

1,1,1,2,2,3,3,4,4,7,7,8,8,9,9,10,10,10-octadecafluorodec-5-ene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H2F18/c11-3(12,5(15,16)7(19,20)9(23,24)25)1-2-4(13,14)6(17,18)8(21,22)10(26,27)28/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSOCDJTVKIHJDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H2F18 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10895409 | |

| Record name | 1,2-Bis(perfluorobutyl)ethene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10895409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84551-43-9 | |

| Record name | 1,1,1,2,2,3,3,4,4,7,7,8,8,9,9,10,10,10-Octadecafluoro-5-decene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84551-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Bis(perfluorobutyl)ethene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10895409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Bis(perfluorobutyl)ethene impact the formation of emulsions stabilized by egg yolk lecithin?

A1: Research suggests that this compound, when emulsified with purified egg yolk lecithin, forms an anisotropic interfacial film around the this compound droplets. [] This means the arrangement of lecithin molecules at the interface between the this compound droplet and the surrounding medium is not uniform. The saturation of this interfacial film, and therefore its characteristics, are dependent on the concentration of egg yolk lecithin in the emulsion. [] This information is crucial for understanding the stability and properties of such emulsions.

Q2: Can this compound influence the behavior of lung surfactant models?

A2: Yes, studies show that this compound exhibits a fluidizing effect on dipalmitoyl phosphatidylcholine (DPPC) monolayers, a common model for lung surfactants. [] It inhibits the typical liquid-expanded to liquid-condensed phase transition of DPPC by preventing the formation of condensed phase domains. [] This effect is attributed to this compound's ability to maintain the DPPC monolayer in a more fluid liquid-expanded phase, even at higher surface pressures. [] This finding highlights its potential for applications in lung surfactant therapies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(E,2S,3R)-2-[[(E)-12-anthracen-9-yldodec-11-enoyl]amino]-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1233326.png)